Chirality: Absolute (S)-Configuration at C-2 Enables Defined Asymmetric Induction, Opposite to the (2R)-Enantiomer (CAS 2248198-46-9)
The (2S)-enantiomer (CAS 2248172-84-9) possesses an (S)-absolute configuration at the C-2 stereocenter, whereas the (2R)-enantiomer (CAS 2248198-46-9) has the (R)-configuration . In asymmetric reductive aminations and related transformations of dimethylcyclohexanamines, the absolute configuration of the amine stereocenter directly dictates the sense of enantioinduction [1]. While specific optical rotation values ([α]D) for these isolated enantiomers are not publicly reported in primary databases, the class-level principle is well-established: opposite enantiomers yield opposite product enantiomers when used as chiral auxiliaries or ligands. The racemic mixture (CAS 1489497-18-8) would provide a 1:1 mixture of (2S) and (2R), yielding no net asymmetric induction in the absence of an external chiral influence.
| Evidence Dimension | Stereochemistry of the amine-bearing carbon (C-2) |
|---|---|
| Target Compound Data | (S)-configuration; used for one handedness of asymmetric induction |
| Comparator Or Baseline | (2R)-enantiomer (S)-enantiomer: (R)-configuration; racemic: 1:1 mixture |
| Quantified Difference | Opposite enantiomer; racemic has zero net enantioselectivity |
| Conditions | Inferred from the class of chiral dimethylcyclohexanamines; class evidence from Bisel et al. (1997) asymmetric reductive amination study [1] |
Why This Matters
Users requiring a specific enantioselective outcome must select the (2S)-enantiomer whose configuration matches the desired product handedness, making generic or racemic substitution inadmissible.
- [1] Bisel, P., Frahm, A. W., & Speckenback, B. (1997). Diastereo- and Enantioselective Synthesis of Dimethylcyclohexanamines by Asymmetric Reductive Amination. Synthesis, 1997(11), 1325–1330. doi:10.1055/s-1997-1340. View Source
